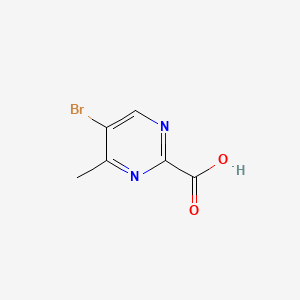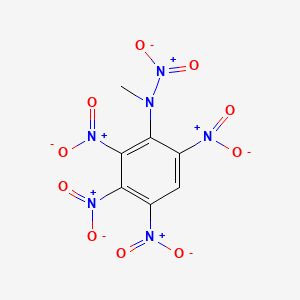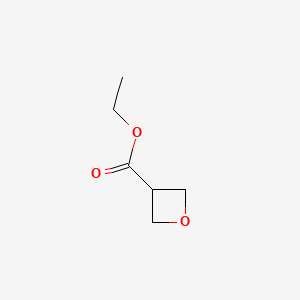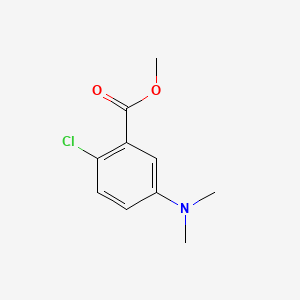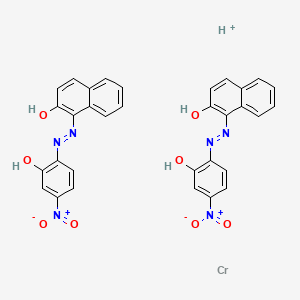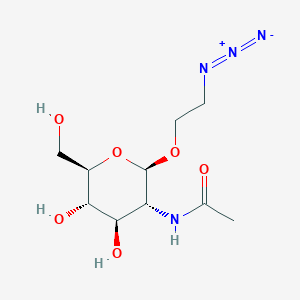
2-Azidoethyl 2-Acetamido-2-desoxy-β-D-glucopyranosid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside is an alkylated glycoside. This compound is notable for its use in various biochemical applications, particularly in the field of click chemistry. It serves as a versatile building block in the synthesis of more complex molecules and is often employed in glycotherapeutic applications, drug delivery systems, and as a solubility enhancer .
Wissenschaftliche Forschungsanwendungen
2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules through click chemistry
Biology: Employed in the study of glycoproteins and glycolipids, as well as in the development of glycotherapeutics
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of therapeutic agents
Industry: Applied in the production of biocompatible materials and as a solubility enhancer in various formulations
Wirkmechanismus
- The primary target of 2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside is the peptidoglycan recognition protein 3 (PGRP3) in humans . PGRP3 plays a crucial role in innate immunity by recognizing bacterial cell wall components.
- The compound’s azide group allows it to participate in copper-catalyzed azide-alkyne cycloaddition reactions (CuAAc) with molecules containing alkyne groups . This click chemistry reaction can be harnessed for various applications.
Target of Action
Mode of Action
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside typically involves the reaction of 2-Acetamido-2-deoxy-beta-D-glucopyranosylamine with azidoethanol under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves rigorous quality control measures to ensure the consistency and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles via click chemistry
Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions
Common Reagents and Conditions
Substitution Reactions: Copper(I) catalysts are commonly used in click chemistry to facilitate the formation of triazoles
Reduction Reactions: Reducing agents such as hydrogen gas or hydrazine can be used to convert the azido group to an amine
Major Products Formed
Triazoles: Formed via click chemistry reactions
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-galactopyranoside: Similar in structure but differs in the sugar moiety
2-Acetamido-2-deoxy-beta-D-glucopyranosyl azide: Lacks the ethyl group but contains the azido and acetamido functionalities
Uniqueness
2-Azidoethyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside is unique due to its combination of the azido and acetamido groups with the glucopyranoside structure. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic chemistry .
Eigenschaften
CAS-Nummer |
142072-12-6 |
|---|---|
Molekularformel |
C10H18N4O6 |
Molekulargewicht |
290.27 g/mol |
IUPAC-Name |
N-[(2R,3S,4R,5S,6S)-2-(2-azidoethoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C10H18N4O6/c1-5(16)13-7-9(18)8(17)6(4-15)20-10(7)19-3-2-12-14-11/h6-10,15,17-18H,2-4H2,1H3,(H,13,16)/t6-,7-,8+,9+,10+/m0/s1 |
InChI-Schlüssel |
DHQJPCIPZHPDSL-SRQGCSHVSA-N |
SMILES |
CC(=O)NC1C(C(C(OC1OCCN=[N+]=[N-])CO)O)O |
Isomerische SMILES |
CC(=O)N[C@H]1[C@H]([C@@H]([C@@H](O[C@H]1OCCN=[N+]=[N-])CO)O)O |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1OCCN=[N+]=[N-])CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


